molecular formula C11H15N5O2 B049733 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine CAS No. 77111-78-5

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Cat. No.: B049733
CAS No.: 77111-78-5
M. Wt: 249.27 g/mol
InChI Key: NGJPSTQZOFCELH-UHFFFAOYSA-N
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Description

2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine is a synthetic organic compound that belongs to the class of adenine derivatives. Adenine is one of the four nucleobases in the nucleic acid of DNA, and its derivatives are often studied for their potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine typically involves the protection of adenine followed by the introduction of the methoxy and tetrahydropyranyl groups. The reaction conditions may include the use of protecting groups, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenine derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and use in drug development.

    Industry: Applications in materials science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can be complex and require detailed study to fully understand.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adenine derivatives with different functional groups, such as:

  • 2-methoxyadenine
  • 9-(2-tetrahydropyranyl)adenine
  • 2-methoxy-9H-adenine

Uniqueness

2-methoxy-9-(2-tetrahydropyranyl)-9H-adenine is unique due to the specific combination of methoxy and tetrahydropyranyl groups, which may confer distinct chemical and biological properties compared to other adenine derivatives.

Properties

IUPAC Name

2-methoxy-9-(oxan-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJPSTQZOFCELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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